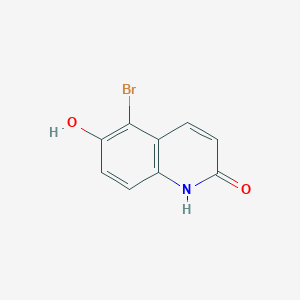

5-Bromo-6-hydroxyquinolin-2(1H)-one

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H6BrNO2 |

|---|---|

Molecular Weight |

240.05 g/mol |

IUPAC Name |

5-bromo-6-hydroxy-1H-quinolin-2-one |

InChI |

InChI=1S/C9H6BrNO2/c10-9-5-1-4-8(13)11-6(5)2-3-7(9)12/h1-4,12H,(H,11,13) |

InChI Key |

LMPWXGZJOISTFK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=O)NC2=C1C(=C(C=C2)O)Br |

Origin of Product |

United States |

Synthetic Methodologies for 5 Bromo 6 Hydroxyquinolin 2 1h One and Structural Analogues

Established Synthetic Pathways to the Quinolin-2(1H)-one Core

The construction of the fundamental quinolin-2(1H)-one structure can be achieved through various classical and contemporary organic reactions. These methods often involve the formation of the heterocyclic ring system through cyclization and condensation reactions or, alternatively, through the rearrangement of existing ring structures.

Cyclization and Condensation Reactions for Quinolinone Formation

A cornerstone in the synthesis of quinolin-2(1H)-ones involves the cyclization of acyclic precursors. These reactions typically form the heterocyclic ring in a single, efficient step. One of the most well-known methods is the Knorr synthesis, which, although more commonly used for quinolines, can be adapted for quinolinone synthesis.

Another prominent method involves the intramolecular cyclization of ortho-substituted benzene (B151609) derivatives. For instance, the cyclization of o-alkynylisocyanobenzenes, catalyzed by silver(I) nitrate, provides a direct route to 3-substituted quinolin-2(1H)-ones in moderate to good yields. rsc.org Similarly, the Camps cyclization utilizes a base to catalyze the intramolecular cyclization of N-(2-acylaryl)amides, leading to either quinolin-2-ones or quinolin-4-ones depending on the substrate and reaction conditions. mdpi.com This method's regioselectivity can be influenced by the choice of the base. mdpi.com

Furthermore, the reaction of anilines with diethyl malonate under microwave irradiation in the presence of a catalytic amount of p-toluenesulfonic acid has been shown to produce 4-hydroxy-2-quinolinone in high yield. umich.edu This approach highlights the utility of microwave assistance in accelerating these condensation reactions.

A recent environmentally friendly approach describes the synthesis of various functionalized quinolin-2(1H)-ones in water at ambient temperature without the need for a base or organic solvent, achieving excellent to quantitative yields in very short reaction times. acs.org This method underscores the ongoing efforts to develop greener synthetic protocols.

Ring Expansion Approaches (e.g., from Isatin (B1672199) Precursors)

An alternative and powerful strategy for synthesizing the quinolin-2(1H)-one core involves the ring expansion of smaller heterocyclic precursors, most notably isatins. This approach offers a unique way to introduce substituents and functional groups onto the quinolinone scaffold.

Several methods have been developed for the one-carbon homologation of isatins. For example, a scandium triflate-catalyzed reaction of isatin derivatives with trimethylsilyldiazomethane (B103560) leads to the formation of 3-functionalized quinolin-2-ones. chemistryviews.org Another approach utilizes a Lewis acid-mediated reaction to install a 2-quinolinone core with an embedded para-quinone methide, achieving high yields and regioselectivity. nih.gov

The reaction of isatins with in situ generated α-aryl/heteroaryldiazomethanes provides a metal-free method for constructing viridicatin (B94306) alkaloids, which are substituted quinolin-2-ones. organic-chemistry.org Additionally, a unique two-carbon ring expansion of isatin has been reported, leading to the construction of a dibenzo[b,d]azepin-6-one scaffold. rsc.org

A novel approach involving the palladium-catalyzed ring expansion of N-(1'-Alkoxy)cyclopropyl-2-haloanilines has been developed for the synthesis of 3,4-dihydro-2(1H)-quinolinone derivatives. nih.gov This reaction demonstrates good tolerance for various functional groups. nih.gov

Advanced Catalytic Strategies for Halogenated Quinolinone Synthesis

The introduction of a halogen atom, such as bromine, onto the quinolinone scaffold often requires more sophisticated synthetic techniques. Modern catalytic methods, particularly those employing transition metals, have revolutionized the synthesis of halogenated quinolinones, offering high efficiency, selectivity, and functional group tolerance.

Palladium-Catalyzed Cross-Coupling and Cyclization Reactions (e.g., Heck, Buchwald-Hartwig, Ullmann)

Palladium-catalyzed reactions are indispensable tools in modern organic synthesis and have been extensively applied to the construction and functionalization of quinolinones. nih.gov These reactions allow for the formation of carbon-carbon and carbon-heteroatom bonds with high precision.

The Heck reaction, for instance, can be used to couple haloanilines with alkenes, followed by cyclization to form the quinolinone ring. A two-step synthesis of methoxyquinolin-2(1H)-ones involves an initial Heck coupling of iodo derivatives of methoxylated pivaloylaminobenzenes with methyl acrylate, followed by an acid-mediated cyclization. nih.gov

The Buchwald-Hartwig amination is another powerful palladium-catalyzed reaction that can be employed in the synthesis of N-substituted quinolinones. A tandem Pd(0)-catalyzed amination/aldol condensation of aryl halides with acetamides has been reported for the synthesis of 2-quinolones. nih.gov

The Ullmann condensation, traditionally a copper-catalyzed reaction, has also seen palladium-catalyzed variations. A Pd0-mediated Ullmann cross-coupling/reductive cyclization sequence has been utilized in the synthesis of a quinolin-2(1H)-one derivative. nih.gov These palladium-catalyzed methods are crucial for synthesizing substituted quinolines from halogenated precursors. scilit.comresearchgate.net

A dual-base system has been developed for the palladium-catalyzed carbonylative cyclization of 2-iodoaniline (B362364) and terminal alkynes using Fe(CO)5 as a CO source, providing an efficient route to 4-quinolone compounds. nih.gov

Microwave-Assisted and Ultrasound-Mediated Synthesis Protocols

To enhance reaction rates, improve yields, and promote greener chemistry, microwave irradiation and ultrasound have emerged as valuable tools in the synthesis of quinolinones.

Microwave-assisted synthesis has been successfully employed in various quinolinone preparations. For example, a K2CO3-promoted cyclization of N-aryl-β-bromo-α,β-unsaturated amides under microwave irradiation affords quinolin-2(1H)-ones in high yields. nih.gov This method offers a transition-metal-free approach. nih.gov The synthesis of quinazolinone derivatives has also been achieved via microwave-assisted iron-catalyzed cyclization in water, highlighting a green and rapid method. rsc.org Furthermore, a solvent-free, one-pot reaction of substituted anilines with β-ketoesters under microwave irradiation provides an eco-friendly route to quinoline (B57606) derivatives. researchgate.net

The application of microwave irradiation can significantly reduce reaction times and, in some cases, eliminate the need for a solvent, making the synthesis more economical and environmentally friendly. umich.eduresearchgate.net

One-Pot and Cascade Reaction Sequences for Enhanced Efficiency

One-pot and cascade reactions, where multiple transformations occur in a single reaction vessel without the isolation of intermediates, offer significant advantages in terms of efficiency, atom economy, and reduced waste generation. nih.gov

Several one-pot procedures for the synthesis of quinolin-2(1H)-ones have been developed. A sequential four-component Ugi–Knoevenagel condensation provides rapid access to the quinolin-2-(1H)-one scaffold in moderate to good yields. nih.gov Another example involves a sequential Ugi-"click"-Knoevenagel condensation to produce 3-triazolyl-quinolin-2-(1H)-ones. researchgate.net

Cascade reactions, often catalyzed by transition metals, allow for the construction of complex quinolinone structures from simple starting materials. A palladium-catalyzed C–H activation/C–C bond formation/intramolecular cyclization cascade process has been used to synthesize quinolinone derivatives from simple anilines. organic-chemistry.org Similarly, a Pd(II)-catalyzed intermolecular Heck reaction/intramolecular C–H amidation sequence has been developed for the preparation of 4-aryl-2-quinolones. nih.gov Copper iodide has been shown to catalyze the cascade reaction of 2-halobenzocarbonyls with 2-arylacetamides to synthesize 2-quinolones. nih.gov

An efficient one-pot approach for the synthesis of quinolines from o-aminothiophenol and 1,3-ynone involves a sequential Michael addition, cyclization condensation, and a desulfurative step. rsc.org

Below is a table summarizing some of the advanced catalytic strategies for the synthesis of the quinolin-2(1H)-one core.

| Catalytic Strategy | Catalyst/Reagent | Key Transformation | Reference |

| Heck Reaction/Cyclization | Pd(OAc)2 | C-C bond formation | nih.gov |

| Buchwald-Hartwig Amination/Condensation | Pd(0) | C-N bond formation | nih.gov |

| Microwave-Assisted Cyclization | K2CO3 | Intramolecular cyclization | nih.gov |

| One-Pot Ugi/Knoevenagel Condensation | - | Multicomponent reaction | nih.gov |

| Cascade C-H Activation/Cyclization | Pd(II) | C-H functionalization | organic-chemistry.orgnih.gov |

Targeted Bromination and Hydroxylation Methods for Position-Specific Substitution

The directed synthesis of 5-Bromo-6-hydroxyquinolin-2(1H)-one is not extensively documented in a single, streamlined procedure. However, a plausible and scientifically sound pathway can be constructed by combining known regioselective transformations on the quinolinone core and related heterocyclic systems.

A key strategy involves the initial synthesis of 6-hydroxyquinolin-2(1H)-one, which can be achieved through various methods. One notable approach involves a two-step reaction starting with 4-tert-butoxyaniline (B1279196) and a trans-β-aryl methyl acrylate, catalyzed by DBU or DBN to form a trans-amide intermediate. This intermediate then undergoes a heated reaction in the presence of anhydrous aluminum trichloride (B1173362) and B(C₆F₅)₃ to yield the desired 6-hydroxy-2(1H)-quinolinone. google.com Another method utilizes an intramolecular Friedel-Crafts reaction of p-anisidine (B42471) and cinnamoyl chloride. google.com The synthesis of 6-hydroxy-2(1H)-quinolin-2-one in an ionic liquid, [Bmim]AlCl₄, has also been reported as a method with good yield and environmental benefits. researchgate.net

With 6-hydroxyquinolin-2(1H)-one in hand, the subsequent critical step is the regioselective bromination at the 5-position. The hydroxyl group at C-6 is an ortho-, para-directing group, which activates the aromatic ring for electrophilic substitution. This directing effect is crucial for achieving the desired substitution pattern. Research on the bromination of 6-hydroxytetrahydroisoquinolines has demonstrated that treatment with molecular bromine can afford 5-bromo-6-hydroxytetrahydroisoquinolines as the sole product with high regioselectivity. This precedent strongly suggests that the direct bromination of 6-hydroxyquinolin-2(1H)-one is a viable route to the target compound. The use of N-bromosuccinimide (NBS) is a common and effective method for such brominations, often proceeding under mild conditions. alfa-chemistry.com

An alternative approach to introduce the bromine and hydroxyl groups at the desired positions involves starting with a precursor that already contains one of the substituents or a group that can be converted into it. For instance, starting with a 6-methoxy-substituted quinolinone, followed by bromination and subsequent ether cleavage, could provide the target molecule. Another strategy could involve the synthesis of 5-amino-6-hydroxyquinolin-2(1H)-one, which could then undergo a Sandmeyer reaction to replace the amino group with a bromine atom.

Synthesis of Intermediates for this compound Derivatization

The development of derivatives of this compound relies on the availability of versatile intermediates that allow for further chemical modifications. The synthesis of these precursors is a critical aspect of expanding the chemical space around this core structure.

One important class of intermediates is the amino-substituted quinolinones. For example, the synthesis of 6-amino-3,4-dihydro-2(1H)-quinolinone has been reported, which involves the nitration of 3,4-dihydro-2(1H)-quinolinone followed by reduction of the nitro group. chemicalbook.com This amino group can then be diazotized and subjected to various nucleophilic substitution reactions, including conversion to a hydroxyl group. A general method for preparing 5-amino-8-hydroxyquinoline involves the reduction of 5-nitro-8-hydroxyquinoline using hydrazine (B178648) hydrate (B1144303) in the presence of a Pd/C catalyst. google.com These amino-substituted quinolinones can serve as valuable precursors for introducing a variety of functional groups.

The synthesis of quinolinones with other functional groups that can be readily converted to the desired substituents is also a valuable strategy. For example, the preparation of various hydroxy-2(1H)-quinolone derivatives has been described, which can then be functionalized further. researchgate.net The synthesis of 4-hydroxy-1H-quinolin-2-ones with various ring substitutions has also been explored, providing a platform for creating a library of related compounds. nih.gov

Derivatization and Functionalization Strategies of 5 Bromo 6 Hydroxyquinolin 2 1h One

Chemical Transformations at the Quinolinone Skeleton

The quinolinone core of 5-Bromo-6-hydroxyquinolin-2(1H)-one is susceptible to various chemical transformations that allow for the introduction of new functional groups and the construction of more complex molecular architectures.

Electrophilic Substitution Reactions on the Aromatic Ring

The benzene (B151609) ring portion of the this compound scaffold is activated towards electrophilic aromatic substitution (EAS) by the electron-donating hydroxyl group at the C-6 position. This directing group, along with the existing bromine atom at C-5, influences the regioselectivity of incoming electrophiles. Generally, in quinoline (B57606) systems, electrophilic substitution preferentially occurs on the benzene ring rather than the pyridine (B92270) ring, which is deactivated by the nitrogen atom. researchgate.netquimicaorganica.org The hydroxyl group is a strong activating group and directs electrophiles to the ortho and para positions. In this specific molecule, the position ortho to the hydroxyl group (C-7) and the position para to it (C-8, which is part of the pyridine ring fusion) are key sites for substitution.

Given the substitution pattern, further electrophilic attack is anticipated to occur at the C-7 position, which is ortho to the activating hydroxyl group. Common electrophilic substitution reactions that could be applied include nitration, halogenation, sulfonation, and Friedel-Crafts reactions. For instance, the nitration of quinoline derivatives often employs a mixture of nitric and sulfuric acid, typically yielding a mixture of 5- and 8-nitro products for the parent quinoline. youtube.com For this compound, the directing effect of the C-6 hydroxyl group would strongly favor substitution at C-7. Similarly, bromination of 8-substituted quinolines has been shown to yield mono- and di-bromo derivatives, with the position of substitution dependent on the reaction conditions and the nature of the existing substituent. researchgate.netacgpubs.org

| Reaction | Typical Reagents | Expected Position of Substitution |

| Nitration | HNO₃ / H₂SO₄ | C-7 |

| Halogenation | Br₂ / FeBr₃ or Cl₂ / FeCl₃ | C-7 |

| Sulfonation | Fuming H₂SO₄ | C-7 |

| Friedel-Crafts Alkylation | R-Cl / AlCl₃ | C-7 |

| Friedel-Crafts Acylation | R-COCl / AlCl₃ | C-7 |

Nucleophilic Substitution Reactions and their Synthetic Utility

Nucleophilic substitution reactions on the this compound scaffold can occur at the bromine-substituted carbon (C-5) or potentially at other positions on the quinolinone ring under specific conditions. The bromine atom at C-5 is a good leaving group, making this position susceptible to nucleophilic attack, particularly in the presence of a transition metal catalyst.

While direct nucleophilic aromatic substitution (SNAr) on an unactivated aryl halide is generally difficult, the reactivity can be enhanced. For instance, the presence of a nitro group on a bromoquinoline has been shown to activate the bromo group for SNAr, allowing for the synthesis of piperazinyl and morpholinyl quinolines. nih.gov In the absence of such strong activating groups, palladium-catalyzed cross-coupling reactions are the most effective methods for the functionalization of the C-5 bromine.

Common nucleophilic substitution strategies with significant synthetic utility include:

Buchwald-Hartwig Amination: This palladium-catalyzed reaction allows for the formation of a carbon-nitrogen bond by coupling the aryl bromide with a wide range of primary and secondary amines. wikipedia.orglibretexts.orgorganic-chemistry.org This is a powerful method for introducing amino functionalities.

Suzuki-Miyaura Coupling: This reaction involves the palladium-catalyzed cross-coupling of the aryl bromide with an organoboron compound (boronic acid or ester). libretexts.orgnih.govmdpi.comnih.govlibretexts.orgyoutube.com It is a versatile method for forming carbon-carbon bonds and introducing aryl, heteroaryl, or alkyl groups.

Stille Coupling: This involves the reaction with organotin compounds.

Hiyama Coupling: This uses organosilicon compounds.

Negishi Coupling: This employs organozinc reagents.

Sonogashira Coupling: This reaction couples the aryl bromide with a terminal alkyne to introduce alkynyl moieties.

These reactions provide access to a vast array of derivatives with modified electronic and steric properties.

Cycloaddition Reactions Involving Quinolinone Derivatives

Cycloaddition reactions offer a powerful strategy for constructing fused ring systems and introducing significant structural complexity in a single step. Quinoline and its derivatives can participate in various cycloaddition reactions, acting as either the diene or dienophile component. combichemistry.com

For this compound, the double bond within the pyridinone ring (C3=C4) can potentially act as a dienophile in [4+2] cycloaddition reactions (Diels-Alder reactions). Furthermore, dearomative cycloadditions of quinolines with alkenes, enabled by photosensitization of Lewis acid-complexed substrates, have been reported to yield sterically congested products with high selectivity. nih.gov These reactions can lead to the formation of novel polycyclic frameworks. Another approach involves the [3+2] cycloaddition of azomethine ylides generated from quinolinium salts with dipolarophiles to create pyrrolo[1,2-a]quinolone systems. researchgate.net The specific application of these methods to this compound would depend on the reactivity of its specific ring system under the required reaction conditions.

Construction of Hybrid Molecules Incorporating this compound Moieties

The synthesis of hybrid molecules, which combine two or more distinct pharmacophores into a single entity, is a prominent strategy in drug discovery. The this compound scaffold is an excellent candidate for the construction of such hybrids due to its multiple points for functionalization.

Hybrid molecules can be constructed by linking the quinolinone core to other biologically active moieties, such as steroids, pyrimidines, or other heterocyclic systems. nih.govacs.orgmdpi.comresearchgate.net The linkage can be achieved through the functional groups on the quinolinone. For example, the C-5 bromine can be used in palladium-catalyzed cross-coupling reactions to attach another molecular fragment. mdpi.com The C-6 hydroxyl group can be converted into an ether or ester linkage. sgu.ru

A general approach to synthesizing these hybrids involves a convergent strategy where the quinolinone core and the other pharmacophore are synthesized separately and then coupled in a final step. For instance, a pyrimidine-quinolone hybrid can be synthesized via a nucleophilic aromatic substitution reaction between a thiomethyl-substituted quinolinone and a chloropyrimidine. nih.gov Similarly, steroid-quinoline hybrids have been prepared through Friedlander annulation. acs.org

Post-Synthetic Modification of Bromo and Hydroxyl Substituents

The bromo and hydroxyl groups on the this compound ring are key handles for post-synthetic modifications, allowing for the fine-tuning of the molecule's properties.

The bromo group at the C-5 position is primarily functionalized through palladium-catalyzed cross-coupling reactions as detailed in section 3.1.2. These reactions are highly efficient and tolerate a wide range of functional groups, making them ideal for late-stage diversification.

| Reaction Type | Reagents | Product |

| Suzuki Coupling | R-B(OH)₂, Pd catalyst, Base | 5-R-6-hydroxyquinolin-2(1H)-one (R=aryl, alkyl) |

| Buchwald-Hartwig Amination | R¹R²NH, Pd catalyst, Base | 5-(R¹R²N)-6-hydroxyquinolin-2(1H)-one |

| Sonogashira Coupling | R-C≡CH, Pd/Cu catalyst, Base | 5-(R-C≡C)-6-hydroxyquinolin-2(1H)-one |

The hydroxyl group at the C-6 position is a versatile functional group that can undergo several transformations:

O-Alkylation and Etherification: The hydroxyl group can be converted to an ether by reaction with an alkyl halide in the presence of a base (Williamson ether synthesis). researchgate.netorganic-chemistry.orgyoutube.comorganic-chemistry.org This is a common strategy to modify the lipophilicity and hydrogen-bonding capacity of the molecule.

O-Acylation: Reaction with an acyl chloride or anhydride (B1165640) in the presence of a base will form the corresponding ester. This can be used to introduce another molecular fragment or to act as a protecting group.

O-Arylation: The formation of a diaryl ether can be achieved through reactions like the Ullmann condensation or palladium-catalyzed couplings.

These modifications of the bromo and hydroxyl substituents provide a powerful toolkit for creating a library of derivatives from the parent this compound scaffold.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is a cornerstone technique for determining the precise arrangement of atoms within a molecule. For 5-Bromo-6-hydroxyquinolin-2(1H)-one, a full suite of NMR experiments would be required for a complete and unambiguous assignment of all proton (¹H) and carbon (¹³C) signals.

One-Dimensional (¹H, ¹³C) NMR Spectral Analysis

One-dimensional NMR spectra provide fundamental information about the chemical environment and number of different types of protons and carbons in a molecule.

¹H NMR: In a hypothetical ¹H NMR spectrum, one would expect to observe distinct signals for the protons on the quinolinone ring system. The chemical shifts of these aromatic protons would be influenced by the electron-withdrawing effects of the bromine atom and the carbonyl group, as well as the electron-donating effect of the hydroxyl group. The proton on the nitrogen (N-H) would likely appear as a broad singlet, and the hydroxyl proton (O-H) would also be a singlet, with their chemical shifts being solvent-dependent.

¹³C NMR: The ¹³C NMR spectrum would show nine distinct carbon signals, corresponding to the nine carbon atoms in the molecule. The carbonyl carbon (C2) would be expected at a significantly downfield chemical shift (typically in the 160-180 ppm range). The carbons directly attached to the bromine (C5) and the hydroxyl group (C6) would also have characteristic chemical shifts.

Predicted ¹H NMR Data: A chemical vendor has predicted the following ¹H NMR chemical shifts, although these have not been experimentally verified. libretexts.org

H-7: ~7.4 ppm

H-8: ~7.2 ppm

Two-Dimensional (COSY, HSQC, HMBC, ROESY) NMR for Connectivity and Stereochemistry

Two-dimensional NMR experiments are crucial for establishing the connectivity between atoms.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings, helping to identify which protons are adjacent to each other on the aromatic rings.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum would correlate each proton signal with the carbon signal to which it is directly attached, allowing for the definitive assignment of carbon resonances.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is essential for identifying longer-range (2-3 bond) correlations between protons and carbons. This would be instrumental in confirming the placement of the bromo and hydroxy substituents by observing correlations from the aromatic protons to the quaternary carbons (C5, C6, C4a, C8a).

Computational Prediction and Correlation of NMR Chemical Shifts

In the absence of experimental data, computational methods, such as Density Functional Theory (DFT), can be used to predict NMR chemical shifts. These calculations, when correlated with empirical data from similar structures, can provide a reasonably accurate theoretical spectrum. However, without experimental validation, these remain predictions.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation patterns.

High-Resolution Mass Spectrometry (HR-MS)

High-resolution mass spectrometry would be able to determine the exact mass of the molecular ion of this compound with high precision. This allows for the unambiguous determination of its elemental formula (C₉H₆BrNO₂). The presence of the bromine atom would be readily identifiable due to the characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), resulting in two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity. Analysis of the fragmentation pattern would provide further structural confirmation, with expected losses of fragments such as CO, Br, and H₂O.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Characterization

Vibrational spectroscopy techniques like IR and Raman provide information about the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands. A commercial vendor predicts strong absorption bands at approximately 1650 cm⁻¹ for the carbonyl (C=O) stretch and around 3200 cm⁻¹ for the hydroxyl (O-H) stretch. libretexts.org The N-H stretching vibration would likely appear in the same region as the O-H stretch. Aromatic C-H and C=C stretching vibrations would also be present.

Raman Spectroscopy: Raman spectroscopy would provide complementary information to IR spectroscopy. The C-Br stretching vibration, which is often weak in the IR spectrum, would be expected to give a more intense signal in the Raman spectrum.

Comparative Analysis of Experimental and Theoretically Calculated Vibrational Spectra

A comparative analysis of experimental and theoretical vibrational spectra, typically obtained via Fourier-Transform Infrared (FT-IR) and Raman spectroscopy alongside Density Functional Theory (DFT) calculations, is a cornerstone of molecular characterization. This process involves assigning observed vibrational bands to specific functional group motions within the molecule, such as stretching, bending, and torsional modes. For quinolinone derivatives, characteristic peaks for C=O, N-H, O-H, and C-Br vibrations are of primary interest.

Studies on related compounds, such as 5,8-quinolinedione (B78156) derivatives, demonstrate how FT-IR spectroscopy, supported by DFT calculations, can effectively distinguish between isomers and elucidate molecular structures. mdpi.com For instance, the analysis of carbonyl (C=O) vibrations is often a key focus. mdpi.com Similarly, research on brominated aromatic compounds like Penta Bromo Toluene utilizes DFT (B3LYP/6-31G*) to achieve good agreement between observed and calculated frequencies, aiding in the precise assignment of vibrational modes. nih.gov

However, a specific study performing this comparative analysis for this compound is not available in the reviewed literature.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy is employed to investigate the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. The resulting spectrum provides insights into the π-electron system and conjugation. For quinolinone structures, absorption bands are typically attributed to π-π* and n-π* transitions.

While a dedicated UV-Vis spectrum for this compound is not published, research on related molecules like 2,6-bis(5-bromo-2-hydroxybenzylidene)cyclohexanone has been conducted to understand their photochemical properties under different conditions. rsc.org

Solvatochromic Studies and Solvent Polarity Effects on Absorption and Emission

Solvatochromism describes the change in a substance's color—and its UV-Vis absorption/emission spectra—when dissolved in different solvents. These studies reveal information about a molecule's dipole moment and the nature of solute-solvent interactions.

A study on a complex derivative, 1-(((4-bromophenyl) amino) (4-methoxyphenyl) methyl)-6-hydroxyquinoline-2 (1H)-one (4BMHQ), investigated its solvatochromic properties. researchgate.net The findings showed that while the absorption peak was unaffected by solvent polarity, the fluorescence peak exhibited a redshift with increasing solvent polarity, indicating a larger dipole moment in the excited state compared to the ground state. researchgate.net This behavior is characteristic of intramolecular charge transfer (ICT) upon excitation. However, these specific findings cannot be directly extrapolated to the simpler this compound without direct experimental verification.

Luminescence and Fluorescence Spectroscopy for Photophysical Properties

Luminescence and fluorescence spectroscopy are powerful tools for probing the photophysical behavior of molecules, including their ability to emit light after absorbing photons. These properties are critical for applications in sensors, imaging, and optoelectronics.

Analysis of Excitation and Emission Spectra of Fluorescent Derivatives

The analysis of excitation and emission spectra helps to characterize the fluorescent properties of a compound and its derivatives. The relationship between the absorption and emission spectra (Stokes shift) and the efficiency of the fluorescence (quantum yield) are key parameters. While the parent compound may or may not be fluorescent, creating derivatives is a common strategy to enhance or tune these properties. No specific data on the excitation or emission spectra of this compound or its fluorescent derivatives are currently available.

Quantum Chemical Interpretation of Photophysical Behavior (e.g., HOMO-LUMO Transitions, Singlet/Triplet States)

Quantum chemical calculations are essential for interpreting the electronic transitions observed in spectroscopy. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding photophysical behavior. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) correlates with the electronic excitation energy.

DFT calculations are routinely used to model these properties. For example, studies on various heterocyclic compounds, including chromone (B188151) derivatives, have used DFT to analyze HOMO-LUMO distributions and predict reactive sites. tandfonline.com Similar computational studies on brominated toluenes have also calculated HOMO and LUMO energies to interpret vibrational spectra. nih.govresearchgate.net For the derivative 4BMHQ, DFT studies were used to calculate the ground state dipole moment and analyze its molecular structure and potential energy surface. researchgate.net A specific HOMO-LUMO analysis for this compound remains to be published.

Single Crystal X-ray Diffraction for Solid-State Molecular Architecture

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. It provides data on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding and π-π stacking.

For this compound, it is noted that single-crystal X-ray diffraction data remains unpublished. vulcanchem.com However, the analysis of a related spiro-compound, which includes a 5-bromoisatin (B120047) moiety, demonstrates the power of this technique. Its crystal structure was solved and shown to be stabilized by a complex network of N-H···O, O-H···O, and π···π interactions. researchgate.net Such interactions would also be expected to play a crucial role in the crystal packing of this compound, particularly involving the hydroxyl and carbonyl groups.

Computational Chemistry and Theoretical Investigations of 5 Bromo 6 Hydroxyquinolin 2 1h One

Density Functional Theory (DFT) Studies on Ground State Electronic and Geometrical Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. nih.gov It is widely used to determine the ground-state properties of organic compounds by calculating the electron density. researchgate.net

The first step in a computational study is typically geometry optimization. This process determines the most stable three-dimensional arrangement of atoms in the molecule, corresponding to the minimum energy on the potential energy surface. nih.gov For 5-Bromo-6-hydroxyquinolin-2(1H)-one, this would involve calculating bond lengths, bond angles, and dihedral angles.

While direct conformational analysis data for this specific molecule is not present in the cited literature, studies on similar heterocyclic systems, such as 5-bromo-1-decylindolin-2-one, have utilized DFT methods like B3LYP to obtain optimized geometries. sigmaaldrich.com Such an analysis for this compound would confirm the planarity of the quinolinone ring system and the orientation of the hydroxyl group. The results of such a hypothetical optimization are illustrated in the table below.

Table 1: Hypothetical Optimized Geometrical Parameters for this compound (Note: These are representative values based on general chemical principles, not published data.)

| Parameter (Atom Numbers) | Bond Length (Å) | Parameter (Atom Numbers) | Bond Angle (°) |

| C2-N1 | 1.38 | N1-C2-C3 | 120.5 |

| C2=O13 | 1.24 | C2-N1-C9 | 123.0 |

| C5-Br14 | 1.90 | C4-C5-Br14 | 119.5 |

| C6-O15 | 1.36 | C5-C6-O15 | 118.0 |

| C6-C7 | 1.41 | C6-O15-H16 | 109.5 |

This interactive table illustrates the kind of data obtained from a geometry optimization calculation.

Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical for understanding a molecule's chemical reactivity and electronic transitions. The HOMO is the orbital from which the molecule is most likely to donate electrons, indicating its nucleophilic character. The LUMO is the orbital that is most likely to accept electrons, reflecting its electrophilic character. beilstein-journals.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability. A large gap suggests high kinetic stability and low chemical reactivity, while a small gap indicates that the molecule is more reactive because it requires less energy to be excited. researchgate.net DFT calculations are routinely used to compute the energies of these orbitals. beilstein-journals.org For this compound, the HOMO would likely be localized on the electron-rich hydroxy-substituted benzene (B151609) ring, while the LUMO might be distributed over the pyridinone ring.

Table 2: Hypothetical Frontier Orbital Data for this compound (Note: These are representative values, not published data.)

| Parameter | Energy (eV) |

| EHOMO | -6.2 |

| ELUMO | -2.1 |

| Energy Gap (ΔE) | 4.1 |

This interactive table shows the typical outputs of an FMO analysis.

Based on the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the chemical behavior of a molecule. These descriptors provide insight into the molecule's resistance to change in its electron distribution. researchgate.net

Electronegativity (χ): Measures the ability of a molecule to attract electrons.

Chemical Hardness (η): Measures the resistance to charge transfer. Hard molecules have a large HOMO-LUMO gap.

Chemical Softness (S): The reciprocal of hardness, indicating how easily a molecule will undergo a chemical reaction.

Electrophilicity Index (ω): Measures the propensity of a species to accept electrons.

These parameters are invaluable for predicting how a molecule will interact with other reagents. beilstein-journals.org DFT studies on compounds like 1-(4-Hydroxyphenyl)-3-phenylprop-2-en-1-one have successfully used these descriptors to characterize chemical behavior. researchgate.net

Table 3: Hypothetical Global Reactivity Descriptors for this compound (Note: These are representative values calculated from the hypothetical HOMO/LUMO energies above, not published data.)

| Descriptor | Formula | Value (eV) |

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | 4.15 |

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | 2.05 |

| Chemical Softness (S) | 1 / (2η) | 0.244 |

| Electrophilicity Index (ω) | χ² / (2η) | 4.20 |

This interactive table defines and provides example values for key reactivity descriptors.

A Molecular Electrostatic Potential (MEP) map is a visual tool used to identify the electron-rich and electron-poor regions of a molecule. nih.gov It plots the electrostatic potential onto the electron density surface, using a color scale to indicate charge distribution.

Red/Yellow: Regions of negative potential (electron-rich), susceptible to electrophilic attack.

Blue: Regions of positive potential (electron-poor), susceptible to nucleophilic attack.

Green: Regions of neutral potential.

For this compound, an MEP analysis would likely show negative potential around the carbonyl oxygen and the hydroxyl oxygen, identifying them as sites for electrophilic interaction. The hydrogen of the hydroxyl group and the N-H group would likely exhibit positive potential. Such analyses have been performed on related molecules like 5-Bromo-2-Hydroxybenzaldehyde to pinpoint reactive sites. nih.gov

Tautomerism is the phenomenon where a molecule exists in two or more interconvertible forms that differ in the position of a proton and the location of a double bond. This compound can exist in at least two tautomeric forms: the lactam (keto) form and the lactim (enol) form.

DFT calculations are highly effective at determining the relative energies and, therefore, the relative stabilities of different tautomers. By optimizing the geometry of each tautomer and calculating its total electronic energy, one can predict which form is more stable in the gas phase or in different solvents. For related hydroxyquinoline systems, such as in 7-hydroxy-8-(azophenyl)quinoline, theoretical studies have shown that the relative stability of tautomers can be influenced by the solvent environment and electronic effects. researchgate.net It is generally expected that the keto form of quinolin-2(1H)-one derivatives is the more stable tautomer.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Characterization

While DFT is primarily a ground-state theory, Time-Dependent Density Functional Theory (TD-DFT) extends its principles to study the properties of molecules in their electronic excited states. nih.gov This is crucial for understanding a molecule's response to light, including its UV-visible absorption spectrum.

TD-DFT calculations can predict the vertical excitation energies, which correspond to the wavelengths of maximum absorption (λmax), and the oscillator strengths, which relate to the intensity of the absorption bands. A TD-DFT study on this compound would provide a theoretical UV-Vis spectrum, identifying the electronic transitions involved (e.g., n→π* or π→π*). This information is fundamental for applications in photochemistry and materials science. Although specific TD-DFT data for this compound is unavailable, the methodology has been successfully applied to a vast range of organic molecules to predict their spectroscopic properties. nih.gov

Prediction of UV-Vis Absorption and Emission Spectra

Time-Dependent Density Functional Theory (TD-DFT) is a prominent computational method used to predict the electronic absorption spectra of molecules. researchgate.netnih.gov This approach calculates the wavelengths of maximum absorption (λ_max), the energy of the electronic transitions, and their corresponding oscillator strengths, which indicate the intensity of the absorption bands. nih.gov For a molecule like this compound, these calculations are typically performed with a specified basis set, such as 6-311++G(d,p), and often include a solvent model to simulate experimental conditions more accurately. researchgate.netnih.gov

In a typical analysis, the calculated UV-Vis spectrum reveals the electronic transitions within the molecule. For example, in a study on the related compound 2-bromo-6-methoxynaphthalene, TD-DFT calculations were used to determine the theoretical absorption bands, which were then compared with experimental data. nih.gov The transitions are assigned based on the molecular orbitals involved, commonly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

Table 1: Representative Theoretical UV-Vis Data for a Substituted Aromatic Compound This table is illustrative of typical data obtained from TD-DFT calculations for similar aromatic compounds.

| Wavelength (λ_max, nm) | Excitation Energy (eV) | Oscillator Strength (f) | Major Orbital Contribution |

|---|---|---|---|

| 350 | 3.54 | 0.25 | HOMO -> LUMO |

| 295 | 4.20 | 0.18 | HOMO-1 -> LUMO |

Analysis of Electronic Transitions and Excitation Energies

The analysis of electronic transitions provides fundamental insights into the photophysical properties of a molecule. Calculations elucidate the nature of these transitions, identifying them as, for example, π→π* or n→π* transitions. The energy difference between the ground state and an excited state is the excitation energy. Lower excitation energies correspond to longer absorption wavelengths. nih.gov

Frontier Molecular Orbitals (FMOs), specifically the HOMO and LUMO, are central to this analysis. The energy gap (E_gap) between the HOMO and LUMO is a critical parameter that influences the molecule's reactivity and electronic behavior. nih.govnih.gov A smaller HOMO-LUMO gap generally indicates that the molecule can be more easily excited, which often correlates with higher chemical reactivity and a red-shift (a shift to longer wavelengths) in the absorption spectrum. nih.gov For instance, in studies of isoquinoline (B145761) derivatives, the introduction of strong electron-withdrawing groups was shown to lower the HOMO-LUMO gap, enhancing the molecule's potential for applications like non-linear optics. nih.gov

Calculation of Excited State Dipole Moments

A molecule's dipole moment changes upon electronic excitation. The calculation of the excited state dipole moment (μ_e) compared to the ground state dipole moment (μ_g) is crucial for understanding how the charge distribution within the molecule is altered upon absorption of light. This information is particularly relevant for predicting solvent effects on fluorescence and for designing materials with specific optoelectronic properties.

Methods exist to determine excited state dipole moments from the slopes of plots of absorption and emission wavenumbers against solvent polarity functions. nih.gov Theoretical calculations, often performed using TD-DFT, can provide these values directly. An increase in the dipole moment from the ground to the excited state suggests a more polar excited state, indicating significant charge separation upon excitation. nih.gov

Natural Bonding Orbital (NBO) Analysis for Intramolecular Charge Transfer and Hyperconjugation

Natural Bonding Orbital (NBO) analysis is a computational technique that examines the interactions between filled (donor) and empty (acceptor) orbitals within a molecule. wikipedia.orgresearchgate.net This analysis provides a detailed picture of charge delocalization, intramolecular charge transfer (ICT), and hyperconjugative interactions, which are key to understanding molecular stability. nih.govnih.gov

Table 2: Illustrative NBO Analysis Data Showing Significant Stabilization Energies This table represents typical E(2) values for intramolecular interactions in heterocyclic compounds.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Type of Interaction |

|---|---|---|---|

| LP(1) O | π*(C=C) | 25.5 | n -> π* |

| LP(1) N | σ*(C-C) | 5.8 | n -> σ* |

| π(C=C) | π*(C=O) | 18.2 | π -> π* |

Non-Linear Optical (NLO) Properties Assessment

Non-linear optical (NLO) materials are of great interest for applications in optoelectronics and photonics. icm.edu.pl Computational methods are widely used to predict the NLO properties of molecules. The key parameters are the molecular dipole moment (μ), the linear polarizability (α), and the first-order hyperpolarizability (β). icm.edu.plresearchgate.net Large values of β are indicative of a significant NLO response.

Molecules with a donor-π-acceptor (D-π-A) structure often exhibit enhanced NLO properties due to efficient intramolecular charge transfer. nih.gov For this compound, the hydroxyl group (-OH) can act as an electron donor, while the carbonyl group (C=O) and the quinoline (B57606) ring system can function as acceptors and the π-conjugated bridge. DFT calculations at levels like B3LYP are commonly employed to compute these NLO parameters. icm.edu.pl A small HOMO-LUMO gap is often associated with a large hyperpolarizability. nih.gov

Table 3: Representative Calculated NLO Properties This table shows typical NLO data calculated for organic molecules.

| Property | Value (a.u.) |

|---|---|

| Dipole Moment (μ) | 3.5 D |

| Mean Polarizability (<α>) | 150 x 10⁻²⁴ esu |

Topological Analyses of Intermolecular Interactions (NCI, RDG, ELF, LOL)

Topological analyses provide a visual and quantitative understanding of chemical bonding and non-covalent interactions within a molecule. nih.gov

Non-Covalent Interaction (NCI) and Reduced Density Gradient (RDG) Analysis: NCI analysis is used to identify and visualize non-covalent interactions, such as hydrogen bonds, van der Waals forces, and steric repulsions. nih.gov It is often based on the Reduced Density Gradient (RDG), a function of the electron density and its gradient. Plotting the RDG against the electron density allows for the visualization of interaction regions as broad surfaces, which are color-coded to indicate the type and strength of the interaction.

Electron Localization Function (ELF) and Localized Orbital Locator (LOL): ELF and LOL are functions that help to visualize regions of high electron localization. nih.gov These analyses provide a clear picture of core electrons, covalent bonds, and lone pairs. The ELF map, for example, can distinguish between different types of chemical bonds and is useful for understanding the electronic structure and reactivity of a molecule. nih.gov These topological tools offer a deeper insight into the bonding patterns and weak interactions that govern the structure and properties of this compound. researchgate.net

Structure Activity Relationship Sar Studies of 5 Bromo 6 Hydroxyquinolin 2 1h One Derivatives

Influence of Substituent Position and Electronic Nature on Bioactivity

The biological activity of quinolinone derivatives is significantly modulated by the position and electronic properties of various substituents on the quinolinone core. While specific SAR studies on 5-Bromo-6-hydroxyquinolin-2(1H)-one are not extensively documented, general principles derived from related quinolinone analogs provide a strong basis for understanding its behavior.

The quinolinone scaffold is a common feature in many biologically active compounds. researchgate.net The nature and placement of substituents on this heterocyclic system can drastically alter its interaction with biological targets. For instance, in a series of N-phenyl-4-hydroxy-6-methyl-2-quinolone-3-carboxamides, the introduction of different functionalities at the carboxamide side chain was found to influence their anticancer activity. mdpi.com

The electronic nature of substituents, whether they are electron-donating or electron-withdrawing, plays a pivotal role. For example, in the development of 3-(5′-hydroxymethyl-2′-furyl)-1-benzyl indazole (YC-1) analogs, halogen substitutions were generally more potent than alkyl substitutions. nih.gov Specifically, a bromo-substituted derivative exhibited better inhibitory activity than methyl-substituted ones. nih.gov This suggests that the electronegativity and size of the halogen atom can be critical for bioactivity.

Furthermore, the position of these substituents is equally important. In a study of imidazopyridine derivatives, fluoro-substitution at one position resulted in better inhibitory activity compared to bromo- or chloro-substitutions at other positions. nih.gov This highlights the sensitivity of the molecule's biological function to the spatial arrangement of its atoms.

The following table summarizes the influence of substituent variations on the bioactivity of certain quinolinone derivatives, offering a comparative perspective.

| Compound Series | Substituent Variation | Observed Impact on Bioactivity | Reference |

| N-phenyl-4-hydroxy-6-methyl-2-quinolone-3-carboxamides | Varied functionalities on the carboxamide side chain | Influenced anticancer activity against Caco-2 and HCT-116 cell lines | mdpi.com |

| YC-1 Analogs | Bromo vs. Methyl substitution | Bromo substitution showed enhanced inhibitory activity | nih.gov |

| Imidazopyridine Derivatives | Fluoro vs. Bromo/Chloro substitution at different positions | Fluoro substitution at a specific position led to superior inhibitory activity | nih.gov |

Rational Design Principles Based on Bromine and Hydroxyl Group Contributions

The bromine atom, being a halogen, can participate in halogen bonding, a non-covalent interaction that can enhance binding to a protein target. Its lipophilic nature can also improve membrane permeability. The position of the bromine atom is critical; for instance, in a series of quinolinone-based thiosemicarbazones designed as antituberculosis agents, a 6-bromo derivative was part of the synthesized and tested compounds. nih.gov

The hydroxyl group at the 6-position can act as both a hydrogen bond donor and acceptor, forming crucial interactions with amino acid residues in a protein's active site. The phenolic nature of this hydroxyl group also imparts antioxidant properties to the molecule. In studies of 8-hydroxyquinoline (B1678124) derivatives, the hydroxyl group was found to be essential for their biological activities, including antioxidant and neuroprotective effects. nih.gov

Rational design strategies could involve:

Modification of the hydroxyl group: Esterification or etherification of the 6-hydroxyl group could modulate its hydrogen bonding capacity and lipophilicity, potentially leading to altered bioactivity or improved pharmacokinetic properties.

Substitution at other positions: Introducing various substituents at other available positions on the quinolinone ring, while retaining the 5-bromo and 6-hydroxy moieties, could fine-tune the electronic and steric profile of the molecule for optimal target engagement.

Bioisosteric replacement: Replacing the bromine atom with other halogens (e.g., chlorine, iodine) or other functional groups of similar size and electronic character could be explored to optimize activity and reduce potential toxicity.

Quantitative Structure-Activity Relationships (QSAR) Approaches

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. This approach is valuable for predicting the activity of new derivatives and for understanding the key molecular features driving the observed biological effects.

In the context of quinolinone derivatives, QSAR studies have been successfully applied. For instance, a QSAR study on a series of quinolinone-based thiosemicarbazones against Mycobacterium tuberculosis revealed that van der Waals volume, electron density, and electronegativity were pivotal for their anti-TB activity. nih.gov The developed QSAR model showed good statistical significance with a determination coefficient (R²) of 0.83, indicating a strong correlation between the selected descriptors and the biological activity. nih.gov The model suggested that increasing the van der Waals volume could lead to higher anti-TB activity. nih.gov

Another QSAR study on naphthoquinone derivatives, which share some structural similarities with quinolones, also demonstrated the utility of this approach. brieflands.com The study used multiple linear regression (MLR) and artificial neural networks to develop a model that could predict the inhibitory activity of the compounds. brieflands.com

For this compound derivatives, a QSAR study would typically involve the following steps:

Data Set Preparation: A series of analogs would be synthesized with variations at different positions of the core structure. Their biological activity would be determined using a relevant assay.

Descriptor Calculation: A wide range of molecular descriptors, including electronic, steric, hydrophobic, and topological properties, would be calculated for each compound.

Model Development: Statistical methods such as MLR, partial least squares (PLS), or machine learning algorithms would be used to build a mathematical model that relates the descriptors to the biological activity.

Model Validation: The predictive power of the QSAR model would be rigorously validated using internal and external validation techniques.

The following table presents a hypothetical framework for a QSAR study on this compound derivatives, illustrating the types of descriptors that could be considered.

| Descriptor Class | Specific Descriptors | Potential Influence on Bioactivity |

| Electronic | Dipole moment, HOMO/LUMO energies, Atomic charges | Governs electrostatic interactions and reactivity |

| Steric | Molecular volume, Surface area, Molar refractivity | Influences binding site complementarity and accessibility |

| Hydrophobic | LogP, Polar surface area | Affects membrane permeability and solubility |

| Topological | Connectivity indices, Shape indices | Encodes information about molecular size, shape, and branching |

By applying these SAR and QSAR principles, researchers can systematically optimize the structure of this compound to develop new and effective therapeutic agents.

Molecular Mechanisms of Action and Biological Interactions Theoretical and in Silico

Computational Investigations of Enzyme Inhibition Mechanisms

Theoretical studies, including molecular docking and quantitative structure-activity relationship (QSAR) analyses, are instrumental in elucidating the potential enzyme inhibitory activities of novel compounds. The quinolinone scaffold is a recognized pharmacophore, and its derivatives are frequently investigated for such properties.

The endonuclease enzyme of the influenza A virus is a crucial target for antiviral drug development. This enzyme, part of the viral RNA polymerase complex, is responsible for the "cap-snatching" mechanism essential for viral replication. Inhibitors of this enzyme can effectively block the virus's life cycle.

Research into 3-hydroxyquinolin-2(1H)-one derivatives has shown their potential as inhibitors of the H1N1 influenza A endonuclease. While studies may not focus exclusively on the 5-bromo-6-hydroxy variant, they provide strong evidence for the activity of the general scaffold. Comparative studies of monobrominated 3-hydroxyquinolin-2(1H)-ones revealed that substitution at the 6- and 7-positions resulted in more potent inhibition of the endonuclease. The proposed mechanism of action, supported by X-ray crystallography of related compounds, involves the chelation of two essential metal ions (typically manganese, Mn²⁺) in the enzyme's active site. The 3-hydroxyl and 2-carbonyl groups of the quinolinone core are critical for this metal-binding activity.

Based on these findings, it is theorized that 5-Bromo-6-hydroxyquinolin-2(1H)-one would also engage in similar interactions. The electronic properties conferred by the bromine atom at the 5-position and the hydroxyl group at the 6-position would modulate the core's ability to bind the catalytic metal ions.

Table 1: Inferred Activity of Bromo-Substituted 3-Hydroxyquinolin-2(1H)-ones on Influenza A Endonuclease

| Compound Derivative | Inferred Relative Activity | Key Interaction Mechanism |

|---|---|---|

| 5-Bromo-6-hydroxy | Potentially Active | Metal Ion Chelation |

| 6-Bromo | More Active | Metal Ion Chelation |

| 7-Bromo | More Active | Metal Ion Chelation |

| 4- and 8-Bromo | Reduced Activity | N/A |

This table is based on theoretical inference from studies on related compounds.

Sirtuins are a class of NAD⁺-dependent deacetylases that play critical roles in cellular regulation, making them attractive targets in oncology and for age-related diseases. The discovery of sirtuin inhibitors often relies on in silico screening and molecular docking.

Currently, specific in silico studies focusing on this compound as a sirtuin inhibitor are not widely documented in the available literature. However, a theoretical investigation would involve docking the compound into the sirtuin binding site. For SIRT1 and SIRT2, the catalytic site is known to have a zinc-binding domain and a Rossmann fold that accommodates NAD⁺. An inhibitor would typically interact with key residues in the hydrophobic pocket near the active site. Computational approaches for identifying novel sirtuin inhibitors often involve screening large compound libraries and predicting their binding affinity and mode. researchgate.net

Table 2: Key Residues in Sirtuin Active Sites for Theoretical Docking

| Sirtuin Isoform | Key Active Site Residues for Inhibitor Binding |

|---|---|

| SIRT1 | ILE347, PHE414, VAL415 |

| SIRT2 | PHE131, ILE169, VAL233 |

| SIRT3 | Key residues in the NAD⁺ binding pocket |

This table outlines potential interaction sites for a hypothetical docking study.

DNA Gyrase: This bacterial enzyme is a type II topoisomerase that introduces negative supercoils into DNA, a process essential for DNA replication and transcription. It is a well-established target for antibacterial agents. scirp.org In silico studies for novel DNA gyrase inhibitors typically involve docking compounds into the ATP-binding site of the GyrB subunit. researchgate.net While specific docking studies for this compound against DNA gyrase are not prominently featured in research, its potential could be theoretically assessed by its ability to form hydrogen bonds and hydrophobic interactions with key residues in the active site, such as Asp73, Asn46, and a conserved water molecule. researchgate.net

Lanosterol 14 α-Demethylase (CYP51): This enzyme is a critical component in the biosynthesis of ergosterol (B1671047) in fungi and cholesterol in mammals, making it a key target for antifungal and potentially cholesterol-lowering drugs. nih.gov Molecular docking studies are frequently used to predict how inhibitors bind to the active site of CYP51. nih.gov The binding typically involves coordination with the heme iron atom and interactions with surrounding amino acid residues. Although no specific docking studies for this compound have been reported, its potential as a CYP51 inhibitor could be evaluated computationally. The docking pose would reveal if the molecule can orient itself to interact with the heme group and key residues within the substrate-binding cavity.

Table 3: Potential Molecular Targets and Key Active Site Residues for Docking

| Enzyme Target | Organism Type | Key Active Site Residues for Interaction |

|---|---|---|

| DNA Gyrase (GyrB) | Bacteria | Asn46, Asp73, Glu50, Ile78 |

| Lanosterol 14 α-Demethylase | Fungi/Human | Heme group, Tyr132, Phe228, Met487 |

This table presents key residues that would be analyzed in a theoretical docking simulation.

The Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase that, when overactive, is implicated in the growth of numerous cancers. Small molecules that inhibit its kinase activity are a major class of anticancer drugs. The quinoline (B57606) and quinazoline (B50416) scaffolds are found in many approved EGFR inhibitors. nih.gov

In silico studies on anilinoquinolines and related structures have provided insight into the structural requirements for EGFR inhibition. researchgate.netnih.gov These computational models indicate that steric and hydrophobic interactions are critical for binding to the ATP-binding pocket of the EGFR kinase domain. nih.gov Key interactions often involve forming a hydrogen bond with the backbone nitrogen of Met793 in the hinge region of the receptor. The substitution pattern on the quinoline ring significantly influences activity. For instance, studies suggest that hydrophilic and bulky groups at the 6-position and a hydrophobic, electron-donating group at the 7-position are desirable for potent inhibition. nih.gov

Given this, a theoretical docking study of this compound would focus on its ability to fit within the ATP-binding site and form the critical hydrogen bond with Met793. The 6-hydroxy group could act as a hydrogen bond donor or acceptor, potentially enhancing binding affinity, while the 5-bromo group would contribute to steric and electronic interactions.

Table 4: Structure-Activity Relationship Insights for Quinoline-based EGFR Inhibitors

| Ring Position | Favorable Substitution Property | Theoretical Role of this compound Substituents |

|---|---|---|

| Position 6 | Hydrophilic, Bulky Group | The 6-hydroxy group is hydrophilic. |

| Position 7 | Hydrophobic, Electron-donating | Not applicable. |

| General | H-bond to Met793 | The quinolinone core would be assessed for this interaction. |

This table summarizes general findings from related compounds and theorizes the role of the specific substitutions.

Receptor Binding and Allosteric Modulation Studies (e.g., Neuronal Nicotinic Acetylcholine (B1216132) Receptors)

Neuronal nicotinic acetylcholine receptors (nAChRs) are ligand-gated ion channels involved in various cognitive processes. scirp.orgnih.gov They are important therapeutic targets for neurological disorders. scirp.orgnih.gov Allosteric modulators, which bind to a site distinct from the acetylcholine binding site, can fine-tune receptor activity. scirp.org

There are no specific computational or experimental studies reported in the searched literature that investigate this compound as a binder or allosteric modulator of nAChRs. A theoretical study would involve docking the compound to known allosteric sites on different nAChR subtypes, such as the α7 or α4β2 receptors, to predict potential binding and modulatory effects.

Molecular Docking and Dynamics Simulations with Macromolecular Targets

Molecular docking and molecular dynamics (MD) simulations are foundational in silico techniques for studying ligand-protein interactions.

Molecular Docking predicts the preferred orientation (pose) and binding affinity of a ligand when bound to a macromolecular target. The process involves sampling a large number of possible conformations of the ligand within the target's binding site and scoring them based on a force field. This method is crucial for virtual screening and hit identification, as seen in the theoretical studies of influenza endonuclease and EGFR inhibitors.

Molecular Dynamics (MD) Simulations provide a dynamic view of the ligand-protein complex over time, typically on the nanosecond to microsecond scale. After an initial docking pose is determined, an MD simulation can assess the stability of this interaction. It calculates the atomic movements by solving Newton's equations of motion, providing insights into conformational changes, the role of solvent molecules, and the free energy of binding. For a compound like this compound, MD simulations would be used to validate the stability of its docked pose in the active site of a target like influenza endonuclease, confirming that key interactions (e.g., metal chelation) are maintained over time.

Analysis of Binding Affinities and Interaction Modes

No published data is available on the binding affinities or specific interaction modes of this compound with any biological target. Such an analysis would typically involve computational docking studies to predict the binding energy (often expressed as kcal/mol) and to visualize the non-covalent interactions (e.g., hydrogen bonds, hydrophobic interactions, halogen bonds) between the ligand and the amino acid residues of a target protein's active site. Without these studies, any discussion of its binding characteristics would be purely hypothetical.

Conformational Changes and Stability of Ligand-Target Complexes

Similarly, there is no information regarding the conformational changes that this compound might induce upon binding to a biological target, nor on the stability of any such complex. These insights are typically gained through molecular dynamics simulations, which model the movement of the ligand and protein over time. Such simulations can reveal how the protein structure adapts to the ligand and the durability of the binding interactions. The absence of these simulations for this compound means that its dynamic interaction profile remains unknown.

Advanced Applications of 5 Bromo 6 Hydroxyquinolin 2 1h One and Its Derivatives in Chemical Research

Role as Key Synthetic Intermediates in Fine Chemical and Material Synthesis

The inherent chemical functionalities of 5-Bromo-6-hydroxyquinolin-2(1H)-one make it an exemplary intermediate for constructing higher-order molecular systems. The electron-rich aromatic core, coupled with the strategically placed bromo and hydroxyl substituents, offers chemists a versatile platform for molecular elaboration.

Precursors for Complex Heterocyclic Scaffolds and Organic Frameworks

The quinoline (B57606) structure is a recognized "privileged scaffold" in chemistry, frequently forming the core of more complex heterocyclic systems. This compound is an ideal starting point for synthesizing such structures. The bromine atom at the C5 position is susceptible to replacement through various cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of new carbon-carbon or carbon-heteroatom bonds. This capability enables the fusion of additional rings or the attachment of complex side chains.

Furthermore, the hydroxyl group at C6 and the N-H group of the pyridinone ring can be functionalized, providing additional points for molecular extension. These reactive sites are crucial for designing and synthesizing rigid, planar ligands that can self-assemble into well-defined supramolecular structures like metal-organic frameworks (MOFs) or covalent organic frameworks (COFs). The defined geometry and potential for π-π stacking interactions within the quinolinone core are advantageous for creating porous materials with applications in gas storage, separation, and catalysis.

Building Blocks for Diverse Pharmaceutical Agents

Quinoline and its derivatives are integral to the development of a multitude of pharmaceutical agents, exhibiting a broad spectrum of biological activities. nih.gov The this compound scaffold serves as a valuable building block in medicinal chemistry programs. The core structure is present in compounds designed for various therapeutic purposes, including antimicrobial, antiviral, and anticancer applications. evitachem.com

The specific substitution pattern of this compound allows for systematic structural modifications to optimize potency, selectivity, and pharmacokinetic properties—a process known as structure-activity relationship (SAR) studies. nih.gov For instance, the hydroxyl group can form critical hydrogen bonds with biological targets like enzymes or receptors, while the bromine atom can be used as a handle to introduce other functional groups or can itself occupy a specific hydrophobic pocket in a protein's active site. The quinolinone core is a key feature in drugs targeting everything from bacterial gyrase to protein kinases.

Table 1: Potential Pharmaceutical Applications Derived from the Quinolinone Scaffold

| Therapeutic Area | Rationale for Application | Representative Compound Class |

| Anticancer | Inhibition of protein kinases, interference with cellular signaling pathways. | Kinase Inhibitors |

| Antibacterial | Inhibition of essential bacterial enzymes like DNA gyrase; disruption of cell membrane integrity. | Quinolone Antibiotics |

| Antiviral | Inhibition of viral replication enzymes or entry mechanisms. | DENV2 Inhibitors |

| Anti-inflammatory | Modulation of inflammatory pathways. | Cyclooxygenase (COX) Inhibitors |

| Antiparasitic | Used in drugs targeting diseases like malaria and leishmaniasis. | Antimalarial Agents (e.g., Chloroquine) |

Development of Functional Materials and Probes

The photophysical properties inherent to the extended π-system of the quinolinone ring, combined with the ion-chelating ability of the 6-hydroxy group, make this scaffold highly suitable for creating sophisticated functional materials, particularly fluorescent sensors and optical devices.

Fluorescent Chemosensors for Ion (e.g., Cu2+) and pH Detection

Derivatives of hydroxyquinoline are renowned for their use as fluorescent chemosensors. The fluorescence of the quinoline core is highly sensitive to its chemical environment. This property can be harnessed to detect specific analytes like metal ions and changes in pH. The 6-hydroxy group, in proximity to the ring nitrogen, can act as a chelating site for metal ions.

Upon binding a metal ion such as Cu²⁺, the fluorescence of the molecule can be significantly quenched or, in some cases, enhanced. This change in fluorescence intensity provides a direct, measurable signal for the presence and concentration of the ion. Similarly, the protonation or deprotonation of the hydroxyl group and the ring nitrogen at different pH values alters the electronic structure of the molecule, leading to distinct changes in its absorption and emission spectra. This makes this compound derivatives excellent candidates for developing OFF-ON-OFF type pH sensors that operate across a wide pH range. acs.org The mechanism often involves processes like photoinduced electron transfer (PET) or intramolecular charge transfer (ICT). acs.org

Table 2: Research Findings on Hydroxyquinoline-Based Fluorescent Sensors

| Sensor Target | Principle of Detection | Observed Phenomenon | Potential Application |

| Metal Ions (e.g., Cu²⁺, Hg²⁺, Mg²⁺) | Chelation-induced fluorescence change (quenching or enhancement). google.com | A significant decrease or increase in fluorescence intensity upon ion binding. | Environmental monitoring, biological imaging of intracellular ions. google.com |

| pH | pH-dependent protonation/deprotonation of hydroxyl and nitrogen groups. acs.org | Intermittent quenching of fluorescence under acidic and basic conditions (OFF-ON-OFF behavior). acs.org | Biological probes for mapping intracellular pH, industrial process monitoring. |

Luminescent Tags and Optical Brighteners

The strong fluorescence of the quinolinone core makes it suitable for use in luminescent materials. Derivatives of this compound can be developed as luminescent tags for biological applications. By attaching this fluorescent core to a biomolecule (like a protein or DNA), researchers can track the molecule's location and movement within living cells using fluorescence microscopy.

Furthermore, these compounds have potential as optical brighteners. Optical brightening agents function by absorbing light in the non-visible ultraviolet spectrum and re-emitting it in the blue region of the visible spectrum. This process results in a perception of "whiteness" and is widely used in textiles, papers, and detergents. The conjugated system of the quinolinone scaffold can be tailored to have the appropriate absorption and emission characteristics for such applications.

Potential in Agrochemical and Environmental Applications (e.g., Anticorrosion)

Beyond the laboratory and clinic, the robust chemical nature of the quinolinone scaffold lends itself to important industrial and environmental applications.

The quinoline scaffold is a key component in the discovery of new pesticides. nih.govresearchgate.net Derivatives have shown significant promise, particularly as fungicides, by providing innovative molecular structures to combat agricultural pests. researchgate.netnajah.edu The development of quinoline-based agrochemicals is an active area of research, aiming for effective and environmentally safer solutions for crop protection. nih.govnih.gov

In the environmental and industrial sectors, hydroxyquinoline derivatives have been extensively studied as highly effective corrosion inhibitors, especially for protecting mild steel in acidic environments like those used in industrial cleaning and oil well acidizing. The inhibitor molecules function by adsorbing onto the metal surface, forming a protective barrier. This adsorption occurs through the interaction of the lone pair electrons on the nitrogen and oxygen atoms and the π-electrons of the aromatic rings with the vacant d-orbitals of the iron atoms on the steel surface. This film blocks the active sites for corrosion, significantly slowing down both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions. The presence of multiple heteroatoms and an extended aromatic system in this compound makes it an excellent candidate for such applications.

Table 3: Agrochemical and Environmental Applications

| Application Area | Mechanism of Action | Key Findings |

| Agrochemicals (Fungicides) | Disruption of essential biological processes in fungi. | Quinoline derivatives are being developed as a new generation of fungicides for crop protection. nih.govresearchgate.net |

| Anticorrosion Agent | Adsorption onto metal surfaces to form a protective film via heteroatom and π-electron interactions. | 8-Hydroxyquinoline (B1678124) derivatives have shown high inhibition efficiency (>90%) for mild steel in acidic solutions. |

Conclusion and Future Research Directions

Synthesis of Current Understanding and Key Research Contributions

The foundational knowledge of 5-Bromo-6-hydroxyquinolin-2(1H)-one is largely built upon research into the broader quinolinone class. The core quinolin-2(1H)-one structure is recognized for its diverse pharmacological potential, acting on various biological targets. ontosight.ai The introduction of substituents on the benzene (B151609) ring of the quinoline (B57606) nucleus, such as halogens and hydroxyl groups, is a common strategy to tune the activity and selectivity of these compounds. acs.orgnih.gov

Key Research Contributions from Analogous Compounds:

Antiproliferative and Anticancer Activity: Many quinoline derivatives have been investigated as anticancer agents. noveltyjournals.com For instance, 6BrCaQ, a related bromo-quinolinone, was identified as a promising C-terminal Hsp90 inhibitor with antiproliferative activity against various cancer cell lines. nih.gov The presence of a bromine atom can enhance lipophilicity and potentially improve cell membrane permeability.

Antimicrobial Properties: The quinoline framework is central to many antibacterial and antifungal drugs. noveltyjournals.comnih.gov Studies on 4-hydroxy-2-quinolone analogs have shown that the introduction of a bromine atom can lead to higher antimicrobial activity, possibly through a metal-dependent mechanism. nih.gov

Neuroprotective Effects: Derivatives of quinolin-2(1H)-one have been explored as antagonists for AMPA/kainate receptors, suggesting potential in treating neurodegenerative disorders. acs.org The substitution pattern on the quinoline ring is crucial for selectivity and potency. acs.org

Enzyme Inhibition: The quinolinone scaffold has been used to design inhibitors for various enzymes. For example, quinolin-2-one-pyrimidine hybrids have been shown to inhibit P-glycoprotein (P-gp), a key protein in multidrug resistance in cancer. nih.gov

For this compound specifically, its structure suggests several potential properties. The hydroxyquinoline moiety is a well-known metal chelator, a mechanism implicated in the activity of drugs like clioquinol. acs.org The bromine atom at the 5-position could act as a bioisostere for a methyl group and can participate in halogen bonding, influencing ligand-receptor interactions.

Unresolved Challenges and Emerging Research Opportunities in the Field